Ulixertinib (formerly known as BVD-523) is a first-in-class, highly potent, and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, ] These kinases are key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation, survival, and differentiation. [] Ulixertinib exhibits reversible, ATP-competitive binding to ERK1/2, effectively blocking the phosphorylation of downstream targets and inhibiting tumor growth in various preclinical models. []
The synthesis of Ulixertinib involves several chemical reactions that create its unique structure. The compound was synthesized following methods outlined in US patent number 7,354,939 B2. The synthesis typically includes the following steps:
The precise details of the synthesis process can vary but generally involve standard organic chemistry techniques to achieve the desired compound with high yield and purity .
Ulixertinib has a well-defined molecular structure characterized by its specific arrangement of atoms. The molecular formula of Ulixertinib is CHNO, and its molecular weight is approximately 348.4 g/mol.
The structural integrity and functional groups present in Ulixertinib are essential for its interaction with the ERK proteins .
Ulixertinib undergoes specific chemical reactions that facilitate its mechanism of action:
The efficacy of Ulixertinib in inhibiting ERK activity has been demonstrated through various biochemical assays that quantify its inhibitory potency against recombinant ERK enzymes .
Ulixertinib exerts its pharmacological effects primarily through the inhibition of the MAPK/ERK signaling pathway:
Studies have shown that over 90% inhibition of native ERK activity is necessary to mediate significant anti-proliferative effects in cancer cell lines .
Ulixertinib possesses several notable physical and chemical properties:
These properties are crucial for formulating Ulixertinib into effective therapeutic agents .
Ulixertinib has several scientific applications, primarily in cancer research:
The ongoing research into Ulixertinib's applications highlights its potential as a valuable therapeutic agent in oncology .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: